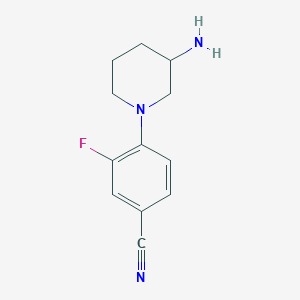

4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile

Overview

Description

4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile is a chemical compound characterized by its unique structure, which includes a fluorine atom and an aminopiperidine group attached to a benzonitrile core

Mechanism of Action

Target of Action

The primary target of 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile is the enzyme Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is a ubiquitous enzyme that inactivates the incretin hormones, glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from intestinal cells after ingestion of a meal .

Mode of Action

This compound acts as a DPP-4 inhibitor . By inhibiting the cleavage of GLP-1 and GIP by DPP-4, it prolongs the action of these active incretins . This results in the stimulation of glucose-dependent insulin secretion from pancreatic β-cells, enhancement of β-cell proliferation, increased β-cell resistance to apoptosis, suppression of hepatic glucose production, and delay of gastric emptying .

Biochemical Pathways

The compound affects the incretin system, which involves many different endogenous substances and various feedback mechanisms . The inhibition of DPP-4 leads to an increase in the levels of active forms of endogenous incretins such as GLP-1 and GIP . This results in a decrease in high blood glucose concentrations after food intake .

Pharmacokinetics

Similar compounds like linagliptin have been shown to have a bioavailability of about 30% . The pharmacokinetics of these compounds are described by a target-mediated drug disposition model accounting for the concentration-dependent binding of the drug to its target, DPP-4 .

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of glucose-dependent insulin secretion, enhancement of β-cell proliferation, increased β-cell resistance to apoptosis, suppression of hepatic glucose production, and delay of gastric emptying . These effects lead to a decrease in high blood glucose concentrations after food intake .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound are yet to be fully understood. It is known that degradation products can result from exposure to environmental factors such as heat, light, or moisture . These degradation products could potentially compromise the therapeutic effect of the drug, introduce unexpected side effects, or even pose safety risks to patients .

Biochemical Analysis

Cellular Effects

Compounds with similar structures have been shown to influence cell function .

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile in laboratory settings . Future studies should investigate its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been reported in the literature . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile typically involves multiple steps, starting with the formation of the benzonitrile core. One common approach is the nucleophilic substitution reaction, where a fluorine atom is introduced into the benzene ring, followed by the attachment of the aminopiperidine group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The production is often carried out in a continuous flow system to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as ammonia (NH₃) or alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

4-(3-Aminopiperidin-1-yl)-3-fluorobenzonitrile is unique due to its specific structural features, such as the presence of the fluorine atom and the aminopiperidine group. Similar compounds include:

4-(3-Aminopiperidin-1-yl)benzonitrile: Lacks the fluorine atom.

3-Fluorobenzonitrile: Does not have the aminopiperidine group.

4-(3-Aminopiperidin-1-yl)-2-fluorobenzonitrile: Similar structure but with a different position of the fluorine atom.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name |

4-(3-aminopiperidin-1-yl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c13-11-6-9(7-14)3-4-12(11)16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLIBSUTZMQCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=C(C=C2)C#N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

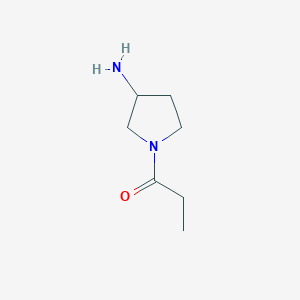

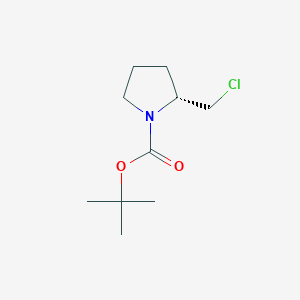

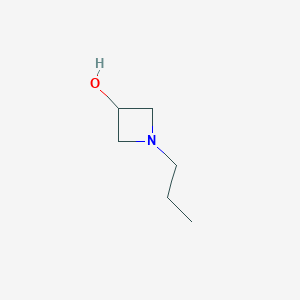

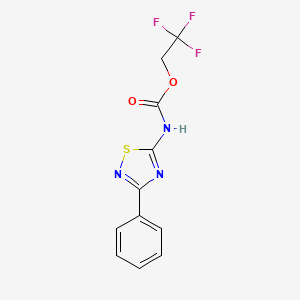

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine](/img/structure/B1524012.png)

![4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B1524025.png)